1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,9-Diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a unique structure that includes both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of a bicyclic amine with a propanone derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Wissenschaftliche Forschungsanwendungen
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other bicyclic compounds, such as:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bicyclo[3.3.1]nonan-9-one: Lacks the nitrogen atoms present in this compound, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its dual nitrogen atoms and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
91951-83-6 |
---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-8-4-3-5-9(12)7-11-6-8/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
DUHXAFNMJMNMAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2CCCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.